Cas no 1028-37-1 (1-methyl-3-phenylquinazoline-2,4-dione)

1-methyl-3-phenylquinazoline-2,4-dione structure
1028-37-1 structure
Product Name:1-methyl-3-phenylquinazoline-2,4-dione
CAS-nummer:1028-37-1
MF:C15H12N2O2
MW:252.267983436584
CID:1133823
PubChem ID:242636
Update Time:2025-04-20

1-methyl-3-phenylquinazoline-2,4-dione Chemische en fysische eigenschappen

Naam en identificatie

    • 1-methyl-3-phenylquinazoline-2,4-dione
    • 1-Methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydro-chinazolin
    • SureCN6360759
    • NSC51430
    • AC1L69UZ
    • 1-Methyl-3-phenyl-2,4(1H,3H)-quinazolinedione
    • 3-phenyl-1-methyl-3H-quinazolin-2,4-dione
    • 1-Methyl-3-phenyl-1H-chinazolin-2,4-dion
    • 1-methyl-3-phenyl-1H-quinazoline-2,4-dione
    • AC1Q6JDF
    • CHEMBL479738
    • 1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione
    • 1-methyl-3-phenyl-2,4-quinazolinedione
    • 2.4-Dioxo-1-methyl-3-phenyl-1.2.3.4-tetrahydro-chinazolin
    • 1-methyl-3-phenyl-2,4-quinazolidinedione
    • STOCK6S-05878
    • 2.4-Dioxo-1-methyl-3-phenyl-1.2.3.4-tetrahydro-chinazolin;1-methyl-3-phenyl-2,4-quinazolidinedione;1-methyl-3-phenyl-2,4-quinazolinedione;1-Methyl-3-phenyl-1H-chinazolin-2,4-dion;1-methyl-3-phenyl-1H-quinazoline-2,4-dione;3-phenyl-1-methyl-3H-quinazolin-2,4-dione;1-Methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydro-chinazolin;
    • SCHEMBL6360759
    • BDBM50251662
    • AKOS002306885
    • DTXSID80287519
    • NSC-51430
    • InChI=1/C15H12N2O2/c1-16-13-10-6-5-9-12(13)14(18)17(15(16)19)11-7-3-2-4-8-11/h2-10H,1H3
    • CCG-275582
    • KCTNJALTDRHVIE-UHFFFAOYSA-
    • 1-methyl-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • 1028-37-1
    • KCTNJALTDRHVIE-UHFFFAOYSA-N
    • STK235534
    • Inchi: 1S/C15H12N2O2/c1-16-13-10-6-5-9-12(13)14(18)17(15(16)19)11-7-3-2-4-8-11/h2-10H,1H3
    • InChI-sleutel: KCTNJALTDRHVIE-UHFFFAOYSA-N
    • LACHT: O=C1C2C=CC=CC=2N(C)C(N1C1C=CC=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 252.09000
  • Monoisotopische massa: 252.089877630g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 1
  • Complexiteit: 376
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 40.6Ų

Experimentele eigenschappen

  • PSA: 44.00000
  • LogboekP: 1.68940
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